molecular formula C4H9F2N B2457468 1,1-Difluorobutan-2-amine CAS No. 1517159-00-0

1,1-Difluorobutan-2-amine

Cat. No.: B2457468
CAS No.: 1517159-00-0
M. Wt: 109.12
InChI Key: PUJAMZHMSFUKSZ-UHFFFAOYSA-N
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Description

1,1-Difluorobutan-2-amine is an organic compound with the molecular formula C4H9F2N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms and hydrogen atoms. This compound is notable for its two fluorine atoms attached to the first carbon in the butane chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorobutan-2-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 1,1-difluorobutane, with an amine source. The reaction typically requires a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorobutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions or alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobutanone, while reduction could produce butan-2-amine.

Scientific Research Applications

1,1-Difluorobutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-difluorobutan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,1-Difluoroethanamine: Similar in structure but with a shorter carbon chain.

    1,1-Difluoropropan-2-amine: Another related compound with a different carbon chain length.

    1,1-Difluorocyclopropane: A cyclic analog with distinct chemical properties.

Uniqueness: 1,1-Difluorobutan-2-amine is unique due to its specific carbon chain length and the positioning of the fluorine atoms. These structural features confer distinct reactivity and stability, making it valuable for various applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

1,1-difluorobutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-2-3(7)4(5)6/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJAMZHMSFUKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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